molecular formula C30H46O13S2 B1588940 Octaethylene glycol di(p-toluenesulfonate) CAS No. 57436-38-1

Octaethylene glycol di(p-toluenesulfonate)

Cat. No. B1588940
CAS RN: 57436-38-1
M. Wt: 678.8 g/mol
InChI Key: QYYVGRJXXOLFKL-UHFFFAOYSA-N
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Description

Octaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane, 1,2-ethylenecalix arene, 1,3- and 1,4-calix crown-3, 1,3- and 1,4-calix crown-4, 1,4-calix benzocrown-4, 1,2- and 1,3-calix crown-5 .


Synthesis Analysis

A detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) has been reported . The method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than any of the alternative strategies .


Molecular Structure Analysis

Octaethylene glycol di(p-toluenesulfonate) contains total 92 bond(s); 46 non-H bond(s), 16 multiple bond(s), 28 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 7 ether(s) (aliphatic), and 2 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

Octaethylene glycol di(p-toluenesulfonate) is used in the preparation of calix arenes, calix arenes, and crown ethers . It was also used to prepare 3′-formylbenzo-18-crown-6 by undergoing coupling reaction with 2,3-dihydroxybenzaldehyde .


Physical And Chemical Properties Analysis

The molecular formula of Octaethylene glycol di(p-toluenesulfonate) is C30H46O13S2 and its molecular weight is 678.81 .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Octaethylene glycol di(p-toluenesulfonate) could involve its use in the synthesis of a wider range of PROTACs . The development of a detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) that offers completely chromatography-free workup and purification could lead to higher yields and a lower cost .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O13S2/c1-27-3-7-29(8-4-27)44(31,32)42-25-23-40-21-19-38-17-15-36-13-11-35-12-14-37-16-18-39-20-22-41-24-26-43-45(33,34)30-9-5-28(2)6-10-30/h3-10H,11-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYVGRJXXOLFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438088
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaethylene glycol di(p-toluenesulfonate)

CAS RN

57436-38-1
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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